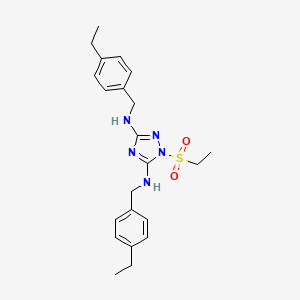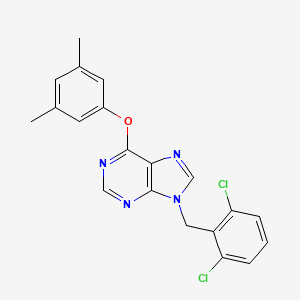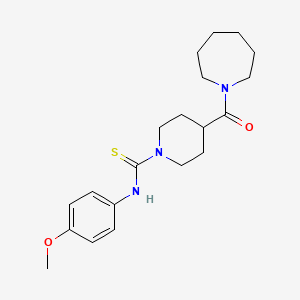![molecular formula C26H27N5O3 B3605123 1-{3,5-bis[(2-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}-2-phenylethanone](/img/structure/B3605123.png)
1-{3,5-bis[(2-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}-2-phenylethanone
概要
説明
1-{3,5-bis[(2-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}-2-phenylethanone is a complex organic compound characterized by its unique structure, which includes a triazole ring substituted with methoxybenzyl groups and a phenylethanone moiety
準備方法
The synthesis of 1-{3,5-bis[(2-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}-2-phenylethanone typically involves multistep synthetic routes. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Substitution with Methoxybenzyl Groups: The triazole ring is then substituted with methoxybenzyl groups using a nucleophilic substitution reaction.
Attachment of the Phenylethanone Moiety: Finally, the phenylethanone moiety is introduced through a Friedel-Crafts acylation reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to achieve efficient synthesis.
化学反応の分析
1-{3,5-bis[(2-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the triazole ring and the formation of simpler products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations.
科学的研究の応用
1-{3,5-bis[(2-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}-2-phenylethanone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 1-{3,5-bis[(2-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}-2-phenylethanone involves its interaction with specific molecular targets. The triazole ring and methoxybenzyl groups play a crucial role in binding to target proteins or enzymes, potentially inhibiting their activity. The phenylethanone moiety may also contribute to the compound’s overall binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
類似化合物との比較
1-{3,5-bis[(2-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}-2-phenylethanone can be compared with other similar compounds, such as:
1-{3,5-bis[(3-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}-2-chlorophenylethanone: This compound has a similar triazole ring structure but differs in the substitution pattern and the presence of a chlorine atom.
1-{3,5-bis[(2-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}-1-propanone: This compound has a similar triazole ring and methoxybenzyl groups but differs in the carbon chain length and the absence of the phenylethanone moiety.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
1-[3,5-bis[(2-methoxyphenyl)methylamino]-1,2,4-triazol-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3/c1-33-22-14-8-6-12-20(22)17-27-25-29-26(28-18-21-13-7-9-15-23(21)34-2)31(30-25)24(32)16-19-10-4-3-5-11-19/h3-15H,16-18H2,1-2H3,(H2,27,28,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROAKBPBXNKFDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NN(C(=N2)NCC3=CC=CC=C3OC)C(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-chloro-4-fluorophenyl)-4-[4-(dimethylamino)benzylidene]-3,5-pyrazolidinedione](/img/structure/B3605046.png)
![N~2~-ethyl-N-(2-ethyl-6-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3605048.png)
![4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BUTANAMIDE](/img/structure/B3605049.png)
![[4-({4-amino-6-[3,4-dihydro-1(2H)-quinolinyl]-1,3,5-triazin-2-yl}methyl)piperazino](2-furyl)methanone](/img/structure/B3605050.png)

![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(3-nitrophenyl)glycinamide](/img/structure/B3605069.png)
![2-{[5-(2-BROMOPHENYL)-4-CYCLOHEXYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETIC ACID](/img/structure/B3605074.png)
![4-methoxy-3-nitrobenzyl 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}-1,2,5-oxadiazole-3-carboxylate](/img/structure/B3605085.png)
![ethyl 5-[(2-methoxybenzoyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B3605105.png)
![4-({[1-(3-CHLORO-4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}METHYL)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE](/img/structure/B3605106.png)

![1-[4-(3-BROMO-4-METHOXYBENZOYL)-2-FLUOROPHENYL]-4-(3,4-DIFLUOROBENZOYL)PIPERAZINE](/img/structure/B3605118.png)
![3-chloro-N-(5-methyl-3-isoxazolyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3605119.png)

